2-(2,3-Dimethoxyphenoxy)nicotinic acid
Overview
Description
2-(2,3-Dimethoxyphenoxy)nicotinic acid is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 g/mol It is characterized by the presence of a nicotinic acid moiety substituted with a 2,3-dimethoxyphenoxy group
Mechanism of Action
Target of Action
The primary target of 2-(2,3-Dimethoxyphenoxy)nicotinic acid is the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by modulating triglyceride synthesis in the liver and lipolysis in adipose tissue . This modulation leads to changes in the levels of lipids and apolipoprotein B (apo B)-containing lipoproteins .
Biochemical Pathways
The compound affects the redox metabolism and NAD-dependent pathways . The nicotinamide moiety of the nicotinamide coenzymes, which are precursors of this compound, acts as an electron donor or acceptor in many vital redox reactions catalyzed by dozens of different enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in lipids and apo B-containing lipoproteins, and an increase in apo A-I and HDL . These changes can lead to a reduction in the risk of myocardial infarctions .
Biochemical Analysis
Biochemical Properties
2-(2,3-Dimethoxyphenoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 monooxygenases, which are involved in the metabolism of many substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response, such as superoxide dismutase and catalase . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways influence the compound’s activity and its effects on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function.
Subcellular Localization
This compound is localized in specific subcellular compartments, which influences its activity. It may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This subcellular localization is important for its function and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenoxy)nicotinic acid typically involves the reaction of 2,3-dimethoxyphenol with nicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The exact reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenoxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenoxy and nicotinic acid moieties can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired transformation .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
2-(2,3-Dimethoxyphenoxy)nicotinic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2,3-Dimethoxyphenoxy)nicotinic acid include:
- 2-(2,2-Dimethyl-propionylamino)-nicotinic acid
- 5-Chloro-2-(4-cyano-2-methoxyphenoxy)nicotinic acid
- 5-Chloro-6-(4-fluoro-2-methoxyphenoxy)nicotinic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-18-10-6-3-7-11(12(10)19-2)20-13-9(14(16)17)5-4-8-15-13/h3-8H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPKEDZLAKOKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC2=C(C=CC=N2)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229157 | |
Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-58-3 | |
Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,3-Dimethoxyphenoxy)-3-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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